molecular formula C13H18N2O3S B2958900 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1286720-18-0

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2958900
CAS No.: 1286720-18-0
M. Wt: 282.36
InChI Key: YPBYNOOUQRDWSA-UHFFFAOYSA-N
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Description

N1-(2-Cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substituents: a cyclopropyl-hydroxypropyl group at the N1 position and a thiophene-methyl group at the N2 position. Oxalamides are known for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or flavoring agents.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxypropyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-13(18,9-4-5-9)8-15-12(17)11(16)14-7-10-3-2-6-19-10/h2-3,6,9,18H,4-5,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBYNOOUQRDWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H17N3O4S
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : this compound

This compound features a cyclopropyl group, a thiophene ring, and an oxalamide functional group, which contribute to its unique biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that oxalamides can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, a study demonstrated that oxalamides with similar structures inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Additionally, the compound may possess anti-inflammatory properties. Compounds containing thiophene rings are known for their ability to inhibit pro-inflammatory cytokines. Preliminary studies suggest that this compound could reduce inflammation markers in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Oxalamides : A comparative analysis of various oxalamides revealed that those with thiophene moieties exhibited enhanced anticancer activity compared to their non-thiophene counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
  • Inflammation Model : In an experimental model of inflammation, thiophene-containing compounds were shown to significantly reduce edema and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases.
  • Mechanistic Insights : Further research is needed to clarify the specific molecular pathways affected by this compound. Initial findings suggest it may interact with signaling pathways involved in cell survival and apoptosis regulation .

Comparison with Similar Compounds

Compound NameIUPAC NameBiological Activity
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamideN1-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methylisoxazol-3-yl)oxamideAnticancer activity observed
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamideAnti-inflammatory effects noted

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally analogous compounds:

Substituent-Driven Activity and Stability
Compound Name Key Substituents Biological/Functional Relevance References
N1-(2-Cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide Cyclopropyl-hydroxypropyl, thiophene-methyl Potential metabolic stability due to cyclopropyl rigidity; thiophene enhances π-π interactions
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) Adamantyl, benzyloxy Adamantyl enhances lipophilicity and binding to hydrophobic enzyme pockets
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (JECFA No. 1768) Dimethoxybenzyl, pyridyl-ethyl High NOEL (100 mg/kg/day) in safety studies; methoxy groups facilitate metabolic detoxification
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Methoxy-methylphenyl, pyridyl-ethyl Structural similarity to No. 1768; shared NOEL (100 mg/kg/day) due to analogous metabolism

Key Observations :

  • Cyclopropyl vs. However, adamantyl-containing oxalamides may exhibit stronger binding to hydrophobic targets like soluble epoxide hydrolase (sEH) .
  • Thiophene vs. Pyridine/Aromatic Moieties: Thiophene’s electron-rich sulfur atom may enhance interactions with metalloenzymes or aromatic receptors compared to pyridine-based derivatives (e.g., JECFA No. 1768), though pyridine’s nitrogen can participate in hydrogen bonding .

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